molecular formula C10H15BrN2O B566879 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine CAS No. 1248399-37-2

3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine

Cat. No. B566879
CAS RN: 1248399-37-2
M. Wt: 259.147
InChI Key: NDZCQLBVBUYBKW-UHFFFAOYSA-N
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Description

3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine, also referred to as 3-Bromo-N,N-dimethylpropan-1-amine, is an organic compound with a wide range of applications in the scientific and medical research fields. It is a white powder that is soluble in water and organic solvents. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a building block for the synthesis of many other compounds. It has been used in the development of pharmaceuticals, pesticides, and other products.

Scientific Research Applications

Arylation and Amination Reactions

Bromopyridines, including compounds similar to "3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine," are crucial intermediates in arylation and amination reactions. These reactions are foundational in the synthesis of complex organic molecules, including pharmaceuticals and materials. The palladium-catalyzed arylation of amines with 3-bromopyridine, for example, produces N-(pyridin-3-yl)-substituted amines with high yields, showcasing the role of bromopyridines in facilitating N-arylation reactions to obtain derivatives with potential biological activity (Averin et al., 2013).

Synthesis of C-ribonucleosides

Bromopyridines serve as key intermediates in the synthesis of C-ribonucleosides, which are of interest in medicinal chemistry due to their potential biological activities. A modular approach to synthesizing diverse 5-substituted pyridin-2-yl and 6-substituted pyridin-3-yl C-ribonucleosides has been developed. This methodology enables the regioselective introduction of various functional groups, providing a platform for the synthesis of novel nucleoside analogues with potential therapeutic applications (Štefko et al., 2011).

Mechanistic Insights in Chemical Reactions

The study of bromopyridine compounds, including their reactions under specific conditions, provides valuable mechanistic insights. For instance, the unusual regioselective lithiation of 3-bromo-5-(4,4'-dimethyl)oxazolinylpyridine, leading to highly substituted nicotinic acid derivatives, showcases the impact of steric factors on chemical reactivity and selectivity. Such studies not only enrich our understanding of reaction mechanisms but also facilitate the design of novel synthetic routes for pharmacologically relevant compounds (Robert et al., 2006).

Antagonists for Receptor Studies

Research on bromopyridine derivatives extends into the development of receptor antagonists, such as the selective Orexin-1 Receptor (OX1R) antagonist, which demonstrates the role of OX1R in stress-induced hyperarousal without inducing hypnotic effects. This highlights the therapeutic potential of bromopyridine compounds in treating disorders associated with stress or hyperarousal states, offering insights into new pharmacological treatments (Bonaventure et al., 2015).

properties

IUPAC Name

3-(5-bromopyridin-2-yl)oxy-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O/c1-13(2)6-3-7-14-10-5-4-9(11)8-12-10/h4-5,8H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZCQLBVBUYBKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681376
Record name 3-[(5-Bromopyridin-2-yl)oxy]-N,N-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1248399-37-2
Record name 3-[(5-Bromopyridin-2-yl)oxy]-N,N-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(Dimethylamino)propan-1-ol (3.09 g, 29.95 mmol) was added to a mixture of sodium hydride (2.4 g, 60.00 mmol) in DMF (50 mL) over a period of 20 min at r.t. 5-Bromo-2-fluoropyridine (5.81, g, 33.01 mmol) was added and the resulting solution stirred for 4 h at 30° C. The reaction was then quenched by the addition of a sat. aqueous solution of ammonium chloride and the resulting mixture concentrated under vacuum. The residue was purified by FCC, eluting with DCM/MeOH in Et2O (10:1) to afford the desired material (5.2 g, 67%) as yellow oil. Mass Spectrum: m/z (ES+)[M+H]+=259.
Quantity
3.09 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
33.01 mmol
Type
reactant
Reaction Step Two
Yield
67%

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